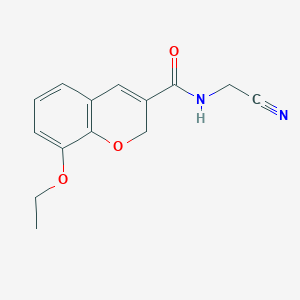

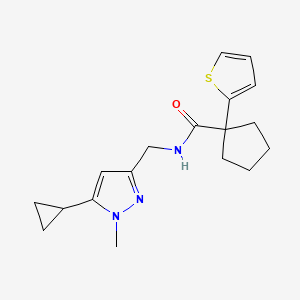

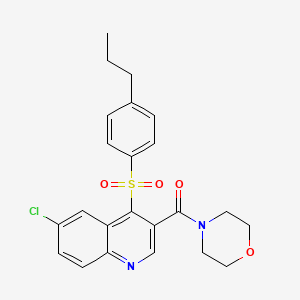

![molecular formula C24H18FNO3 B2679052 1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866809-26-9](/img/structure/B2679052.png)

1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one, also known as FMMDQ, is a synthetic compound that belongs to the family of quinoline-based derivatives. FMMDQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

科学的研究の応用

Fluorophore Applications in Biochemistry and Medicine

Quinoline derivatives, including compounds structurally related to 1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one, are known for their efficient fluorophore properties. These compounds are widely utilized in biochemistry and medicine to study various biological systems. Their application extends to DNA fluorophores based on fused aromatic systems, which contain two or more rings (preferably five or six-membered) and at least one heteroatom. The search for new, more sensitive, and selective compounds remains a significant area of research. Quinoline derivatives, particularly aminoquinolines, show promise as potential antioxidants and radioprotectors, highlighting the diverse applications of these compounds in scientific research (Aleksanyan & Hambardzumyan, 2013).

Antitumor Agent Development

The exploration of 2-phenylquinolin-4-ones (2-PQs) has led to the development of anticancer drug candidates, such as 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na). Novel 2-PQs were designed, synthesized, and evaluated for their cytotoxic activity, with most analogues exhibiting significant inhibitory activity against various tumor cell lines. One of the most potent analogues, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (3b), selectively inhibited cancer cell lines in National Cancer Institute (NCI) evaluations. Preliminary studies suggested that 3b significantly affects the tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R), offering a promising avenue for antitumor agent development with minimal effects on normal biological functions of most tested enzymes (Chou et al., 2010).

Enhanced Synthesis Techniques for Drug Discovery

The synthesis of key intermediates in drug discovery has been improved through the introduction of telescoping processes. For instance, the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate, was optimized by reducing isolation processes and increasing overall yield. This enhancement contributes to the quicker supply of compounds to medicinal laboratories, demonstrating the impact of advanced synthesis techniques on the efficiency and speed of drug discovery processes (Nishimura & Saitoh, 2016).

Novel Synthesis Methods for Eco-Friendly Protocols

The development of simple, efficient, and eco-friendly protocols for synthesizing novel quinoline derivatives highlights the scientific community's commitment to sustainable research practices. A method for synthesizing 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives using a one-pot C–C and C–N bond-forming strategy in water, without metal catalysts, represents a significant step towards environmentally friendly chemical synthesis. This approach offers operational simplicity, efficient utilization of reactants, and non-chromatographic purification procedures, making it an attractive option for sustainable drug synthesis (Yadav, Vagh, & Jeong, 2020).

特性

IUPAC Name |

1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO3/c1-29-19-11-9-17(10-12-19)23(27)21-15-26(14-16-5-4-6-18(25)13-16)22-8-3-2-7-20(22)24(21)28/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNSVNDVFMOBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

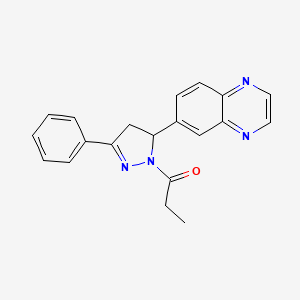

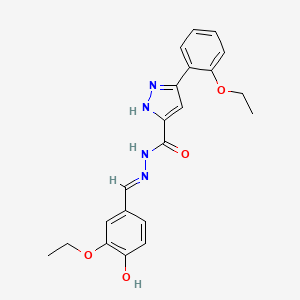

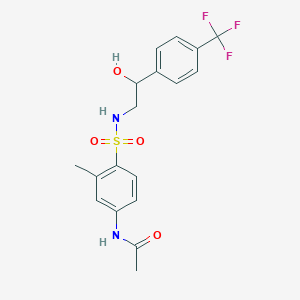

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2678977.png)

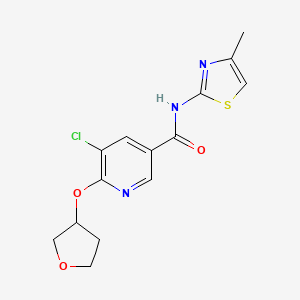

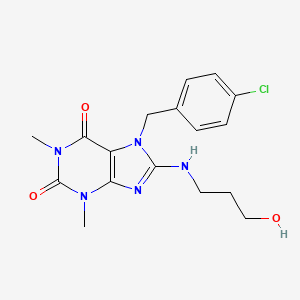

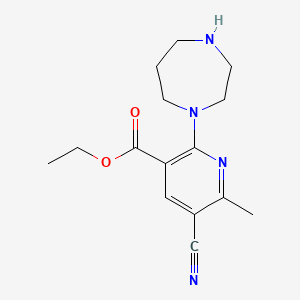

![6-ethyl-5-methoxy-1-methyl-3-[2-(4-methylpiperidino)-2-oxoethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2678985.png)

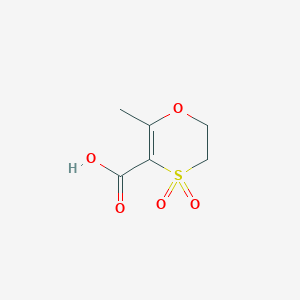

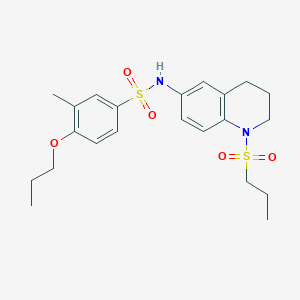

![4-[3-(4-Cyclobutylidenepiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B2678986.png)